1-(6-Chloro-pyridin-3-ylmethyl)-piperidin-3-ol dihydrochloride 1-(6-Chloro-pyridin-3-ylmethyl)-piperidin-3-ol dihydrochloride
Brand Name: Vulcanchem
CAS No.: 1185313-88-5
VCID: VC3255661
InChI: InChI=1S/C11H15ClN2O.2ClH/c12-11-4-3-9(6-13-11)7-14-5-1-2-10(15)8-14;;/h3-4,6,10,15H,1-2,5,7-8H2;2*1H
SMILES: C1CC(CN(C1)CC2=CN=C(C=C2)Cl)O.Cl.Cl
Molecular Formula: C11H17Cl3N2O
Molecular Weight: 299.6 g/mol

1-(6-Chloro-pyridin-3-ylmethyl)-piperidin-3-ol dihydrochloride

CAS No.: 1185313-88-5

Cat. No.: VC3255661

Molecular Formula: C11H17Cl3N2O

Molecular Weight: 299.6 g/mol

* For research use only. Not for human or veterinary use.

1-(6-Chloro-pyridin-3-ylmethyl)-piperidin-3-ol dihydrochloride - 1185313-88-5

Specification

CAS No. 1185313-88-5
Molecular Formula C11H17Cl3N2O
Molecular Weight 299.6 g/mol
IUPAC Name 1-[(6-chloropyridin-3-yl)methyl]piperidin-3-ol;dihydrochloride
Standard InChI InChI=1S/C11H15ClN2O.2ClH/c12-11-4-3-9(6-13-11)7-14-5-1-2-10(15)8-14;;/h3-4,6,10,15H,1-2,5,7-8H2;2*1H
Standard InChI Key NJVZFSQGCXNMCE-UHFFFAOYSA-N
SMILES C1CC(CN(C1)CC2=CN=C(C=C2)Cl)O.Cl.Cl
Canonical SMILES C1CC(CN(C1)CC2=CN=C(C=C2)Cl)O.Cl.Cl

Introduction

Chemical Identity and Structure

1-(6-Chloro-pyridin-3-ylmethyl)-piperidin-3-ol dihydrochloride is a chemical compound characterized by its molecular formula C11H17Cl3N2O and a molecular weight of 313.65 g/mol . It is also known by several alternative names, including 1-((6-Chloropyridin-3-yl)methyl)piperidin-3-ol dihydrochloride and 1-[(6-Chloropyridin-3-yl)methyl]piperidin-3-ol--hydrogen chloride (1/2) . The compound has been assigned the CAS registry number 1185313-88-5, which serves as its unique identifier in chemical databases .

The molecule consists of a chlorinated pyridine ring connected to a piperidine ring through a methyl bridge. The piperidine ring features a hydroxyl group at the 3-position, and the entire structure exists as a dihydrochloride salt. This structural arrangement contributes to its potential utility in pharmaceutical applications, as both pyridine and piperidine motifs are common in bioactive molecules.

Structural Identifiers

The compound's structural identity can be represented through various notations as detailed in the table below:

Identifier TypeValue
IUPAC Name1-[(6-chloropyridin-3-yl)methyl]piperidin-3-ol;dihydrochloride
Standard InChIInChI=1S/C11H15ClN2O.2ClH/c12-11-4-3-9(6-13-11)7-14-5-1-2-10(15)8-14;;/h3-4,6,10,15H,1-2,5,7-8H2;2*1H
Standard InChIKeyNJVZFSQGCXNMCE-UHFFFAOYSA-N
SMILESC1CC(CN(C1)CC2=CN=C(C=C2)Cl)O.Cl.Cl
Canonical SMILESC1CC(CN(C1)CC2=CN=C(C=C2)Cl)O.Cl.Cl
DSSTox IDDTXSID90671485

Physical and Chemical Properties

The physical and chemical properties of 1-(6-Chloro-pyridin-3-ylmethyl)-piperidin-3-ol dihydrochloride contribute significantly to its behavior in various chemical reactions and its potential applications in pharmaceutical development.

Physical Properties

While comprehensive physical property data is limited in the available research, we can identify some key characteristics. The compound has a polar surface area (PSA) of 36.4 , which provides an indication of its ability to permeate cell membranes. This property is particularly important when considering the compound's potential as a pharmaceutical intermediate, as it affects bioavailability and distribution within biological systems.

The exact mass of the compound is reported as 298.041 Da , which differs slightly from its molecular weight due to isotopic considerations. This precise mass measurement is valuable for analytical identification of the compound using mass spectrometry techniques.

Chemical Reactivity

Based on its chemical structure, 1-(6-Chloro-pyridin-3-ylmethyl)-piperidin-3-ol dihydrochloride contains several reactive functional groups that contribute to its chemical behavior:

  • The chloro-substituted pyridine ring can participate in nucleophilic aromatic substitution reactions.

  • The secondary alcohol (hydroxyl) group on the piperidine ring can undergo oxidation, esterification, and other transformations typical of alcohols.

  • The tertiary amine in the piperidine ring can act as a nucleophile and participate in various reactions, including alkylation.

  • As a dihydrochloride salt, the compound exhibits enhanced water solubility compared to its free base form.

These reactive sites make the compound valuable as a building block in organic synthesis, particularly in pharmaceutical applications.

Synthesis and Preparation Methods

The synthesis of 1-(6-Chloro-pyridin-3-ylmethyl)-piperidin-3-ol dihydrochloride typically involves a series of chemical reactions to construct the required molecular framework.

Applications in Pharmaceutical Research

1-(6-Chloro-pyridin-3-ylmethyl)-piperidin-3-ol dihydrochloride has several potential applications in pharmaceutical research and development, primarily as an intermediate in the synthesis of bioactive compounds.

Role as a Building Block

The compound is primarily utilized as an intermediate in the synthesis of more complex pharmaceuticals. Its structural features make it particularly valuable in this context:

  • The chloropyridine moiety provides a site for further functionalization through various cross-coupling reactions.

  • The hydroxyl group on the piperidine ring offers opportunities for derivatization.

  • The piperidine nitrogen represents another point for potential modification.

These structural elements allow medicinal chemists to build more complex molecules with tailored properties for specific therapeutic targets.

Comparative Analysis with Related Compounds

Understanding the relationship between 1-(6-Chloro-pyridin-3-ylmethyl)-piperidin-3-ol dihydrochloride and structurally similar compounds can provide valuable insights into its properties and potential applications.

Structural Analogs

Several related compounds share structural similarities with our target compound:

  • 4-(pyridin-2-ylmethyl)piperidin-3-ol (CAS: 918502-10-0) differs in the position of the pyridine nitrogen and lacks the chloro substituent and dihydrochloride salt form .

  • 4-(3-Methyltriazol-4-yl)piperidin-4-ol;dihydrochloride (CAS: 2470437-48-8) replaces the chloropyridine with a methyltriazole group and has the hydroxyl group at the 4-position of the piperidine ring.

  • 1-(6-Chloropyridin-3-yl)piperazine;dihydrochloride replaces the piperidin-3-ol with a piperazine ring but maintains the chloropyridine moiety and dihydrochloride salt form .

  • 1-Pyridin-3-ylmethyl-piperidin-3-ol dihydrochloride is very similar but lacks the chloro substituent on the pyridine ring.

Comparative Properties Table

CompoundMolecular FormulaMolecular Weight (g/mol)CAS NumberKey Structural Difference
1-(6-Chloro-pyridin-3-ylmethyl)-piperidin-3-ol dihydrochlorideC11H17Cl3N2O313.651185313-88-5Reference compound
4-(pyridin-2-ylmethyl)piperidin-3-olC11H16N2O192.26918502-10-0Different pyridine position, no Cl, no HCl salt
4-(3-Methyltriazol-4-yl)piperidin-4-ol;dihydrochlorideC8H16Cl2N4O255.142470437-48-8Methyltriazole instead of chloropyridine
1-(6-Chloropyridin-3-yl)piperazine;dihydrochlorideC9H14Cl3N3270.60-Piperazine instead of piperidin-3-ol
1-Pyridin-3-ylmethyl-piperidin-3-ol dihydrochlorideC11H18Cl2N2O265.181185307-...No chloro substituent on pyridine

These structural analogs may exhibit similar or complementary properties to 1-(6-Chloro-pyridin-3-ylmethyl)-piperidin-3-ol dihydrochloride, potentially offering alternatives for specific applications in pharmaceutical development.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator